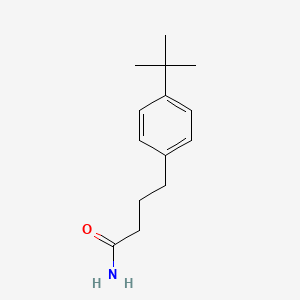

4-(4-Tert-butylphenyl)butanamide

Beschreibung

4-(4-Tert-butylphenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone (CH₂CH₂CH₂CONH₂) substituted at the fourth carbon with a 4-tert-butylphenyl group.

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2,3)12-9-7-11(8-10-12)5-4-6-13(15)16/h7-10H,4-6H2,1-3H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHNBTQIAMEZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)butanamide typically involves the reaction of 4-tert-butylphenylacetic acid with ammonia or an amine under appropriate conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for 4-(4-Tert-butylphenyl)butanamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Tert-butylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

4-(4-Tert-butylphenyl)butanamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Tert-butylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Phenoxy vs. Direct Phenyl Linkage

- 4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide (): Incorporates a phenoxy (-O-) linker between the tert-butylphenyl group and the butanamide chain. This ether linkage enhances molecular flexibility and may increase hydrophilicity compared to a direct phenyl attachment .

- N-(4-Acetylphenyl)butanamide (): Lacks a linker, with the acetylphenyl group directly bonded to the amide nitrogen. The acetyl group’s electron-withdrawing nature could reduce amide reactivity or alter binding interactions in biological systems .

Substituent Effects on Bioactivity

- The morpholinophenyl group in 4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide () introduces a morpholine ring, a common pharmacophore in drug design.

- The 3-methoxyphenyl group in ’s compound may enhance metabolic stability due to methoxy’s resistance to oxidative degradation .

Biologische Aktivität

4-(4-Tert-butylphenyl)butanamide , also known as N-(4-tert-butylphenyl)butanamide , is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C17H25NO

- Molecular Weight : 273.39 g/mol

- CAS Number : 855230-21-6

The compound features a tert-butyl group attached to a phenyl ring, which is further linked to a butanamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 4-(4-tert-butylphenyl)butanamide is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory pathways. Research indicates that this compound may modulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are crucial in the inflammatory response.

In Vitro Studies

In vitro studies have demonstrated that derivatives of butanamide compounds can inhibit the expression of inflammatory markers. For instance, compounds related to 4-(4-tert-butylphenyl)butanamide showed significant inhibition of IL-1β and IL-6 mRNA expression in cell cultures treated with lipopolysaccharides (LPS), a common inflammatory stimulus .

In Vivo Studies

In vivo experiments conducted on mouse models have further substantiated the anti-inflammatory effects of this compound. Notably, treatment with certain derivatives resulted in decreased levels of ALT and AST, indicating reduced liver inflammation and hepatotoxicity compared to controls treated with LPS alone .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Inhibition of IL-1β and IL-6 mRNA expression in LPS-treated cells. |

| In Vivo | Reduced ALT and AST levels; significant suppression of inflammatory cytokines. |

Case Study 1: Anti-inflammatory Effects

A study synthesized several benzoxazole derivatives containing the butanamide moiety and evaluated their anti-inflammatory properties. Among these compounds, some demonstrated potent inhibition of cytokine expression in both in vitro and in vivo models. Specifically, compounds derived from 4-(4-tert-butylphenyl)butanamide showed promising results in reducing inflammation markers without significant hepatotoxicity .

Case Study 2: Cytokine Modulation

Another investigation focused on the modulation of cytokine levels in a model of LPS-induced inflammation. The administration of 4-(4-tert-butylphenyl)butanamide derivatives led to a marked decrease in macrophage infiltration and pro-inflammatory cytokine levels, suggesting a potential therapeutic application for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.